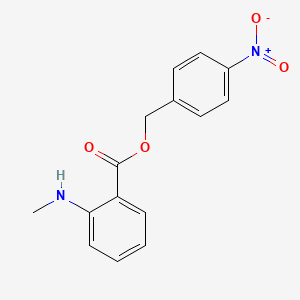
4-nitrobenzyl 2-(methylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrobenzyl 2-(methylamino)benzoate is a compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is a member of the benzyl ester family and is commonly referred to as NBM. It is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Mécanisme D'action
The mechanism of action of 4-nitrobenzyl 2-(methylamino)benzoate is not well understood. However, it is believed to work by selectively binding to specific proteins or protein domains, which allows researchers to study the function and interactions of these proteins in more detail.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-nitrobenzyl 2-(methylamino)benzoate are not well characterized. However, it is believed to be relatively non-toxic and has been shown to have minimal effects on cell viability and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-nitrobenzyl 2-(methylamino)benzoate in lab experiments is its selectivity and specificity for certain proteins or protein domains. This allows researchers to study specific protein interactions in more detail, which can lead to a better understanding of biological processes and potential drug targets. However, one limitation is that this compound may not be suitable for all types of experiments, and its use may be limited by its solubility and stability in certain conditions.
Orientations Futures
There are many potential future directions for research involving 4-nitrobenzyl 2-(methylamino)benzoate. One area of interest is in the development of new chemical probes that can selectively label specific proteins or protein domains. Another area of interest is in the development of new drug candidates that target specific protein interactions or pathways. Additionally, future research may focus on improving the solubility and stability of this compound, which could expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 4-nitrobenzyl 2-(methylamino)benzoate can be achieved through a series of chemical reactions. One method involves the reaction of 4-nitrobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-hydroxybenzoic acid to form the final product. Another method involves the reaction of 2-aminobenzoic acid with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl chloroformate to form the final product.
Applications De Recherche Scientifique
4-nitrobenzyl 2-(methylamino)benzoate has been used in a variety of scientific research applications. One of the most common uses is as a chemical probe for studying protein-protein interactions. This compound can be used to selectively label proteins with a fluorescent tag, which allows researchers to visualize and track the interactions between proteins in real-time. Another application is in the field of drug discovery, where this compound can be used to screen for potential drug candidates that target specific proteins or protein interactions.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2-(methylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-16-14-5-3-2-4-13(14)15(18)21-10-11-6-8-12(9-7-11)17(19)20/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXTXUBSIHQWHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl 2-(methylamino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)

![3-(difluoromethyl)-N-{4-methoxy-3-[(2-methylphenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5696922.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B5696927.png)
![1-[1-allyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5696928.png)



![4-[4-(diethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5696939.png)
